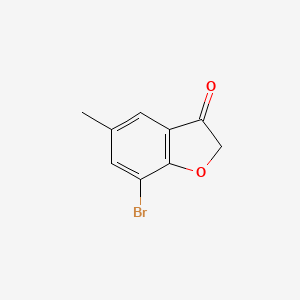

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one

CAS No.: 1153450-24-8

Cat. No.: VC2913690

Molecular Formula: C9H7BrO2

Molecular Weight: 227.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1153450-24-8 |

|---|---|

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 227.05 g/mol |

| IUPAC Name | 7-bromo-5-methyl-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C9H7BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 |

| Standard InChI Key | WHRFNPSFAATWGJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=C1)Br)OCC2=O |

| Canonical SMILES | CC1=CC2=C(C(=C1)Br)OCC2=O |

Introduction

Chemical Identity and Properties

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one belongs to the chemical class of 2,3-dihydrobenzofurans, which are characterized by a benzene ring fused with a dihydrofuran ring. This bicyclic heterocyclic compound contains specific functional groups that define its chemical behavior and potential applications. The compound has a molecular weight of 227.05 g/mol, which reflects its composition of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms.

The presence of a ketone functional group at the 3-position of the dihydrofuran ring is a key structural feature that influences the compound's reactivity. This carbonyl group creates an electron-deficient center that can participate in various chemical reactions, particularly nucleophilic addition reactions. While the IUPAC name is listed as 7-bromo-5-methyl-1-benzofuran-3-one, it is commonly referred to as 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one in chemical databases and literature.

The physical and chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1153450-24-8 |

| Molecular Formula | C9H7BrO2 |

| Molecular Weight | 227.05 g/mol |

| IUPAC Name | 7-bromo-5-methyl-1-benzofuran-3-one |

| Structure | Benzofuran skeleton with Br at position 7, CH3 at position 5, and C=O at position 3 |

Structural Characteristics and Features

The structure of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is defined by several key features that contribute to its chemical behavior. The bromine atom at position 7 of the benzofuran skeleton represents a significant electron-withdrawing group that alters the electronic distribution across the molecule. This halogen substituent creates a polarized C-Br bond that can influence the compound's interactions with biological targets and its reactivity patterns in chemical transformations.

In contrast, the methyl group at position 5 serves as an electron-donating substituent that increases electron density in the aromatic system. This methyl group also contributes to the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes and interact with hydrophobic binding pockets in protein targets. The combination of these opposing electronic effects—electron-withdrawing bromine and electron-donating methyl group—creates a unique electronic distribution that distinguishes this compound from other benzofuran derivatives.

Comparing this structure to related compounds such as 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-one and 7-Bromo-5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-3-one, reveals how subtle changes in substitution patterns can produce a diverse family of benzofuran derivatives with potentially different biological properties.

Chemical Reactivity and Transformations

The chemical reactivity of 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one is primarily determined by its functional groups and electronic distribution. The bromine atom at position 7 makes the compound susceptible to nucleophilic aromatic substitution reactions, providing a handle for introducing various substituents at this position. This reactivity pattern is consistent with what is observed in related benzofuran derivatives.

The carbonyl group at position 3 represents another reactive center within the molecule. This ketone functionality can undergo various transformations typical of carbonyl groups, including:

-

Nucleophilic addition reactions, leading to the formation of alcohols, imines, or hydrazones depending on the nucleophile.

-

Reduction reactions to form secondary alcohols.

-

Aldol-type reactions involving the acidic α-hydrogens of the ketone.

-

Wittig and related reactions to form carbon-carbon double bonds.

The methyl group at position 5 introduces potential sites for functionalization through C-H activation chemistry or oxidation reactions. Benzylic oxidation of this methyl group could provide access to aldehydes, carboxylic acids, or other oxygen-containing functional groups, further expanding the chemical diversity accessible from this compound.

The dihydrofuran ring system introduces conformational constraints that can influence the compound's reactivity and interactions with biological targets. This structural feature might also undergo ring-opening reactions under certain conditions, providing additional pathways for chemical diversification.

Future Research Directions

Despite the limited specific research findings on 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one in the available search results, several promising avenues for future research can be identified based on the properties and potential applications of this compound and related derivatives.

One significant direction involves the systematic evaluation of its biological activities, particularly in the context of BET inhibition. Given that structurally related 2,3-dihydrobenzofurans have shown promise as selective BD2 inhibitors , investigating whether 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one shares this activity profile could yield valuable insights. This would involve biochemical assays to assess binding affinities, followed by cellular studies to evaluate functional effects on BET-mediated processes.

Structure-activity relationship (SAR) studies represent another valuable research direction. By synthesizing a series of analogues with systematic variations in the substitution pattern, researchers could develop a comprehensive understanding of how structural modifications affect the compound's properties and activities. This approach could lead to the identification of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

The development of improved synthetic methodologies specifically tailored for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-one and related compounds could facilitate access to these molecules for further studies. Focus areas might include more efficient routes, stereoselectivity in the formation of the dihydrofuran ring, and environmentally friendly approaches aligned with green chemistry principles.

Computational studies, including molecular docking and dynamics simulations, could provide valuable insights into the compound's potential interactions with biological targets. These in silico approaches could guide experimental work by identifying promising binding modes and suggesting structural modifications to enhance target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume